2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been the subject of significant scientific research. It is a triazole-based compound that has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Reactivity
Synthesis of α-Amino Ketones
N-Sulfonyl-1,2,3-triazoles, when reacted with water in the presence of a rhodium catalyst, produce α-amino ketones in high yield. This process, which involves an intermediary α-imino rhodium(II) carbenoid inserting into the O-H bond of water, is a regioselective method for the 1,2-aminohydroxylation of terminal alkynes (Miura et al., 2012).
Antifungal and Antimicrobial Activities
Compounds with 1,2,3-triazole derivatives exhibit potent antifungal and antimicrobial activities. For example, certain isatin 1,2,3-triazoles are identified as potent inhibitors against caspase-3, showing significant biological activity (Jiang & Hansen, 2011).
Chemical Modification for Enhanced Biological Activity
The chemical modification of molecules containing the azetidinone and triazole motifs has led to derivatives with enhanced antimicrobial activities against gram-negative bacteria. This modification process emphasizes the importance of stereochemistry and structural optimization for biological efficacy (Kishimoto et al., 1984).
Novel Organic Synthesis Methods
Transition-Metal-Catalyzed Transformations
Recent advancements in the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles to form metallo azavinyl carbenes have opened up new pathways for the synthesis of highly functionalized nitrogen-based heterocycles. These transformations are pivotal for the development of complex organic molecules with potential pharmaceutical applications (Anbarasan et al., 2014).
Copper-Catalyzed Synthesis for N-Sulfonyl-1,2,3-Triazoles
The selective synthesis of 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles via the Cu-catalyzed azide-alkyne cycloaddition reaction represents a convenient method to access these compounds. This methodology provides a straightforward approach to generate N-sulfonyltriazoles, which are valuable synthons for further chemical transformations (Yoo et al., 2007).
properties
IUPAC Name |
2-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-14-4-5-15-17/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEYYAPIOHAWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole |
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